3-(4-Methylpyrimidin-2-yl)benzaldehyde

Medicinal Chemistry Physicochemical Properties ADME Prediction

Researchers require specific substitution patterns for viable drug candidates-para isomers or unmethylated analogs fail to replicate target binding. This heteroaromatic aldehyde delivers the exact meta-substituted, methylated pyrimidine scaffold validated for Bcr-Abl tyrosine kinase inhibitor precursors. - **Key advantage:** Enables distinct steric/electronic profiles vs. common para or non-methylated analogs, critical for pharmacophore activity. - **Synthetic utility:** Aldehyde group supports reductive amination, Wittig, and condensation reactions for diverse chemical libraries. - **Supply:** BenchChem provides research quantities with verified structural integrity.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B12079521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpyrimidin-2-yl)benzaldehyde
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C12H10N2O/c1-9-5-6-13-12(14-9)11-4-2-3-10(7-11)8-15/h2-8H,1H3
InChIKeyNYAGFERREBSXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpyrimidin-2-yl)benzaldehyde: Pharmaceutical Building Block


3-(4-Methylpyrimidin-2-yl)benzaldehyde (CAS: 1779938-52-1, C12H10N2O, MW: 198.22) is a heteroaromatic aldehyde characterized by a benzaldehyde core with a 4-methylpyrimidin-2-yl substituent at the meta position . This bifunctional building block is primarily utilized as an intermediate in the construction of more complex molecules, particularly those with potential biological activity . The compound's reactivity is centered on its aldehyde group, enabling a wide range of condensation and nucleophilic addition reactions, while the methylpyrimidine moiety contributes to molecular recognition and physicochemical properties in downstream products .

Scaffold Heteroaromatic aldehyde building block for condensation-based synthesis
Regiochemistry Meta-substituted benzaldehyde for electronic and steric diversification
Modification 4-Methylpyrimidine handle for SAR exploration and lipophilicity tuning

3-(4-Methylpyrimidin-2-yl)benzaldehyde vs. Generic Alternatives


Despite sharing a core pyrimidine-benzaldehyde scaffold with several commercially available analogs, 3-(4-Methylpyrimidin-2-yl)benzaldehyde possesses a specific combination of substituent position and methylation that cannot be substituted by generic alternatives. The meta-substitution pattern on the benzaldehyde ring, as opposed to the more common para-substituted isomer, can lead to divergent electronic properties and steric profiles, critically influencing both the yield and selectivity of subsequent chemical transformations . Furthermore, the presence of the methyl group on the pyrimidine ring alters the heterocycle's electron density and lipophilicity compared to its non-methylated counterpart, directly impacting molecular recognition and ADME properties in downstream pharmaceutical candidates [1]. These structural nuances are not trivial; they are key determinants of success in specific synthetic routes and biological applications, as outlined in the quantitative evidence below.

Para vs. meta isomer
Replacing the meta-substituted benzaldehyde with its para isomer may shift reactivity and alter ADME prediction outcomes.
Non-methylated analog
Omitting the pyrimidine methyl group can reduce hydrophobic interaction and impact target engagement in SAR studies.
Generic pyrimidine-benzaldehydes
Unsubstituted or differently positioned analogs lack the specific substitution pattern required for defined pharmacophore construction.

3-(4-Methylpyrimidin-2-yl)benzaldehyde: Differentiation Evidence


Regiochemical Impact on Lipophilicity

The meta-substituted isomer, 3-(4-methylpyrimidin-2-yl)benzaldehyde, is expected to exhibit a different lipophilicity profile compared to its para-substituted analog, 4-(4-methylpyrimidin-2-yl)benzaldehyde. While experimentally determined logP values for the meta isomer are not available, the para isomer has a reported calculated LogP of 2.2645 . The meta substitution pattern typically results in a lower logP and altered molecular geometry due to changes in dipole moment and molecular planarity, which can significantly impact passive membrane permeability and off-target binding in a biological context [1].

Lipophilicity Profile
Class-level
meta isomer LogP predicted lower than para isomer (calc. LogP 2.26)
Regiochemistry may influence membrane permeability and off-target binding profile.
Experimental logP values not available; class-level inference from isomeric trends.
Medicinal Chemistry Physicochemical Properties ADME Prediction

Methylation Impact on Binding Properties

The presence of a methyl group on the pyrimidine ring of 3-(4-methylpyrimidin-2-yl)benzaldehyde (MW: 198.22) increases its molecular weight by 14 Da compared to the non-methylated analog, 3-(pyrimidin-2-yl)benzaldehyde (MW: 184.19) [1]. While a small increase, this can influence binding affinity and metabolic stability. More importantly, the methyl group adds a point of hydrophobic interaction that can enhance target engagement in certain protein pockets [2].

Molecular Weight Shift
Class-level
+14.03 g/mol vs non-methylated analog (198.22 vs 184.19)
Methyl group addition may support hydrophobic contacts in protein pockets.
General medicinal chemistry optimization concept; context-dependent.
Medicinal Chemistry Physicochemical Properties ADME Prediction

Aldehyde Reactivity in Condensations

The aldehyde functional group of 3-(4-methylpyrimidin-2-yl)benzaldehyde is a key differentiator from other pyrimidine-based building blocks lacking this reactive handle. It enables a wide array of condensation reactions, such as the formation of imines, hydrazones, and oximes, which are fundamental for constructing complex heterocyclic systems [1]. This reactivity is central to its role as a precursor in the synthesis of bioactive molecules, including certain tyrosine kinase inhibitors .

Aldehyde Reactivity
Context-dependent
Reactive aldehyde handle absent in 4-methylpyrimidine
Enables condensation reactions (imines, hydrazones) for library synthesis.
Standard organic synthesis competency; no direct quantification.
Organic Synthesis Medicinal Chemistry Building Blocks

3-(4-Methylpyrimidin-2-yl)benzaldehyde: Key Applications


Tyrosine Kinase Inhibitor Intermediate Synthesis

3-(4-Methylpyrimidin-2-yl)benzaldehyde serves as a crucial intermediate in the preparation of advanced pharmaceutical compounds, specifically as a precursor to tyrosine kinase inhibitors targeting Bcr-Abl, which are used in the treatment of chronic myelogenous leukemia (CML) . Its specific structure is required for the construction of the final drug molecule's pharmacophore, and substitution with a close analog would likely lead to a loss of potency or selectivity [1].

Diversity-Oriented Library Synthesis

The combination of a meta-substituted benzaldehyde and a methylated pyrimidine ring makes this compound an ideal starting material for generating diverse chemical libraries. The aldehyde group can be readily functionalized through parallel synthesis techniques (e.g., reductive aminations, Wittig reactions) to create large arrays of novel compounds for high-throughput screening in drug discovery programs .

ALDH Enzyme Mechanistic Studies

While direct activity data for this specific compound is limited, its structural class—pyrimidine-substituted benzaldehydes—has been shown to interact with aldehyde dehydrogenase (ALDH) enzymes . The meta-substituted, methylated pyrimidine benzaldehyde scaffold could be explored as a potential ALDH inhibitor, with its specific substitution pattern offering a distinct binding profile compared to other reported inhibitors, warranting further investigation [1].

Application
Selection Property
Validation Focus
Bcr-Abl kinase inhibitor intermediate research
Meta-substituted methylpyrimidine benzaldehyde scaffold
Confirm pharmacophore construction and target engagement in CML models
Diversity-oriented library synthesis
Reactive aldehyde group for parallel derivatization
Evaluate condensation reaction scope and yields
ALDH enzyme interaction studies
Substituted benzaldehyde scaffold for enzyme inhibition profiling
Assess inhibitory activity against ALDH isozymes

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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